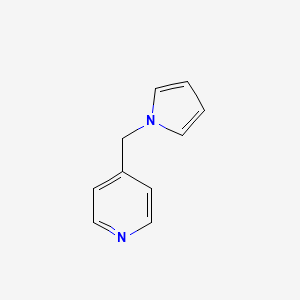

4-(1H-pyrrol-1-ylmethyl)pyridine

Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

From a structural standpoint, 4-(1H-pyrrol-1-ylmethyl)pyridine is classified as a heterocyclic compound. It is composed of two key heterocyclic moieties: a five-membered, nitrogen-containing pyrrole (B145914) ring and a six-membered, nitrogen-containing pyridine (B92270) ring. These two rings are not directly fused or bonded but are instead connected via a methylene (B1212753) (-CH2-) bridge. The linkage originates from the nitrogen atom (position 1) of the pyrrole ring and attaches to the carbon atom at position 4 of the pyridine ring.

The systematic IUPAC name for this compound is 4-((1H-pyrrol-1-yl)methyl)pyridine . This nomenclature precisely describes the connectivity: a methyl group attached to the 4th position of the pyridine ring, which is itself substituted on the methyl carbon with a 1H-pyrrol-1-yl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 87451-35-2 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Not widely documented, likely a liquid or low-melting solid |

This data is compiled from chemical supplier databases. Specific experimental values may vary.

Historical Context and Evolution of Pyrrole-Pyridine Systems in Chemical Synthesis

The development of synthetic routes to molecules containing both pyrrole and pyridine rings is rooted in the broader history of heterocyclic chemistry. The synthesis of the individual pyrrole and pyridine rings has been established for over a century through seminal reactions. wikipedia.orgresearchgate.net

Key Historical Syntheses of Parent Heterocycles:

Pyrrole Synthesis: Classic methods like the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds and ammonia (B1221849) or amines) and the Hantzsch pyrrole synthesis have been fundamental in creating the pyrrole ring. wikipedia.orgresearchgate.net The Piloty-Robinson synthesis offers another pathway from aldehydes and hydrazine (B178648). wikipedia.org

Pyridine Synthesis: The Hantzsch pyridine synthesis , developed by Arthur Rudolph Hantzsch in 1881, is a well-known method that combines β-keto esters, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.com

The creation of linked pyrrole-pyridine systems, such as this compound, represents a more modern synthetic challenge. The primary approach to forming the N-C linkage in the target molecule involves the N-alkylation of pyrrole. A common strategy would be the reaction of the potassium salt of pyrrole (generated by treating pyrrole with a strong base like potassium hydride) with 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine.

More advanced techniques, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), have greatly expanded the ability to create complex linkages between heterocyclic rings, although direct N-methylation is more common for this specific scaffold. nih.govnih.gov The evolution of these synthetic methods has made scaffolds like this compound more accessible for research. organic-chemistry.org

Significance of the Pyrrol-1-ylmethyl Pyridine Scaffold in Advanced Chemical Science

The significance of the this compound scaffold lies in its potential as a versatile building block and ligand in multiple areas of chemical science. The combination of an electron-rich pyrrole and an electron-deficient pyridine ring system imparts unique electronic and coordination properties. mdpi.comnih.govopenmedicinalchemistryjournal.com

| Materials Science | Monomer for functional polymers or component in sensor design | The aromatic nature and heteroatoms can be exploited for creating conductive polymers or materials with specific sensing capabilities. researchgate.net A related compound, 4-(pyrrol-1-yl)pyridine, has been shown to be a chemosensor for nitrite (B80452) ions. nih.gov |

The flexible methylene linker distinguishes this scaffold from directly linked pyrrole-pyridine systems. This flexibility allows the two heterocyclic rings to adopt various spatial orientations, which can be crucial for binding to biological targets or for forming specific coordination geometries in metal complexes. The pyridine nitrogen provides a basic site for hydrogen bonding or protonation, while the pyrrole N-H is acidic, and the ring itself is a good π-donor. This combination of features makes the this compound scaffold a promising platform for the development of new functional molecules in advanced chemical science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRMKZIVXSMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380259 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87451-35-2 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Pyrrol 1 Ylmethyl Pyridine and Analogous Architectures

Direct Synthesis Approaches to the Pyrrol-1-ylmethyl Pyridine (B92270) Core

Direct synthesis methods for the pyrrol-1-ylmethyl pyridine core often involve the reaction of a pyridine derivative with a pyrrole (B145914) precursor. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.orgrsc.org In the context of 4-(1H-pyrrol-1-ylmethyl)pyridine, this would typically involve reacting a 1,4-dicarbonyl compound with 4-(aminomethyl)pyridine.

Recent advancements have focused on developing more environmentally friendly and efficient versions of this classical reaction. For instance, the use of water as a solvent and organocatalysts like vitamin B1 has been explored to promote the Paal-Knorr synthesis at room temperature. rsc.org Another approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with 3-aminothieno[2,3-b]pyridines to produce substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. researchgate.net

Iron catalysis has also emerged as a sustainable method for pyrrole synthesis. acs.org An iron(0) complex has been shown to be effective in catalyzing the synthesis of various substituted pyrroles, including C-2, C-3, and C-2 & C-4 substituted and symmetrical bis-pyrroles. acs.org This method is notable for its broad applicability and tolerance of various functional groups. acs.org

Multicomponent Reaction Strategies for Pyrrole-Pyridine Ring Systems

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.comresearchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. bohrium.com Several MCRs have been developed for the synthesis of pyrrole and pyridine ring systems.

A notable example is a three-component reaction for synthesizing tetrasubstituted pyrroles at room temperature under white light without a catalyst or solvent. researchgate.net This reaction proceeds through enamine formation, Michael addition, and subsequent intramolecular cyclization and aromatization. researchgate.net Another versatile MCR involves the reaction of 2,2-dihydroxy-1-arylethan-1-one, malononitrile (B47326), and ethyl (E)-3-(4-arylamino) acrylates under solvent-free and catalyst-free conditions to yield polysubstituted pyrroles. orientjchem.org

| MCR for Pyrrole Synthesis | Components | Conditions | Key Features |

| Tetrasubstituted Pyrroles | Primary amines, 1,3-dicarbonyl compounds, β-nitro styrene | Room temperature, white light, catalyst- and solvent-free | Atom-economical, environmentally benign. researchgate.net |

| Polysubstituted Pyrroles | 2,2-dihydroxy-1-arylethan-1-one, malononitrile, ethyl (E)-3-(4-arylamino) acrylates | Grinding, catalyst- and solvent-free | Efficient and eco-friendly. orientjchem.org |

| Fused Pyridine and Pyrrole Derivatives | Hydrate hydrazine (B178648), isatin, dimethyl acetylenedicarboxylate, malononitrile or ethyl cyanoacetate | Ethanol, triethylamine | One-pot, four-component reaction. orientjchem.org |

Cycloaddition and Cyclocondensation Routes to Pyrrole Nuclei

Cycloaddition and cyclocondensation reactions are powerful tools for constructing the pyrrole nucleus. The Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a well-established method for synthesizing pyrrole heterocycles. nih.gov This reaction is valued for its operational simplicity and the ready availability of starting materials. nih.gov

Formal (3+2) cyclization reactions have also been employed, such as the reaction between pyridinium (B92312) 1,4-zwitterions and hydrazonoyl chlorides to synthesize fully substituted pyrazoles, which can be considered analogous pyrrole systems. nih.gov Another example is the [3+2] cycloaddition of pyridinium ylides to 1-chloro-2-nitrostyrenes to prepare indolizines, which are structurally related to pyrrolopyridines. researchgate.net

Cyclocondensation reactions, such as the Knorr synthesis, are fundamental to pyrazole (B372694) and pyrrole formation. nih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine or amine. nih.gov Multicomponent variations of these reactions have been developed to increase efficiency and molecular diversity. nih.gov

Cascade and Domino Reactions in Pyrrolopyridine Synthesis

Cascade reactions, also known as domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions. wikipedia.org These reactions are highly efficient as they avoid the need for isolating intermediates and reduce waste. wikipedia.org

A domino reaction for the synthesis of polysubstituted pyrroles involves a three-component annulation of α-silylaryl triflates, Schiff bases, and alkynes. nih.gov This process consists of five sequential steps in a single flask, demonstrating high efficiency. nih.gov Another example is a cascade reaction of cinnamyl azides with acrylates that directly produces tetrahydro-pyrrolo-pyrazole heterocycles. umn.edu

Enzyme-initiated cascade reactions have also been explored, where a biocatalyst triggers a series of transformations, often with high chemo- and stereoselectivity. rsc.org These methods offer a green approach to complex molecule synthesis. rsc.org

Catalyst-Free and Green Chemistry Approaches in Pyrrole Synthesis

There is a growing emphasis on developing catalyst-free and green chemistry approaches for pyrrole synthesis to minimize environmental impact. acs.orgacs.org Several methods have been developed that proceed under catalyst- and solvent-free conditions, often utilizing grinding or exposure to light. researchgate.netorientjchem.org

For example, a catalyst-free synthesis of pyrrolo[1,2-a]quinolines has been achieved through a dehydration/[3+2] cycloaddition of 2-methylquinolines, aldehydes, and alkynoates, with water being the only byproduct. acs.org Similarly, a three-component reaction for tetrasubstituted pyrroles proceeds at room temperature under white light without any catalyst or solvent. researchgate.net

The use of water as a solvent is another key aspect of green chemistry in pyrrole synthesis. orientjchem.org The Paal-Knorr reaction has been successfully carried out in water at room temperature using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. orientjchem.org Furthermore, iron-catalyzed reactions are considered a more sustainable alternative to those using precious metal catalysts. nih.gov

Synthesis of Pyrrol-1-ylmethyl Pyridine Derivatives through Ylide Chemistry

Ylide chemistry, particularly involving pyridinium ylides, provides a versatile platform for the synthesis of various heterocyclic compounds, including pyrrole derivatives. researchgate.netspbu.ru Pyridinium ylides are stable and readily accessible, making them valuable building blocks in organic synthesis. researchgate.net

Pyridinium Ylide-Mediated Heterocyclic Synthesis

Pyridinium ylides can participate in a variety of reactions, including cycloadditions and cascade reactions, to form heterocyclic structures. spbu.ruacs.org They are particularly useful for preparing fused and spiropyrrole derivatives. spbu.ru For instance, pyridinium ylides can undergo [3+2] cycloaddition with dipolarophiles to yield indolizines and other N-heterocycles. researchgate.net

A cascade pathway involving pyridinium ylides has been developed for the diastereoselective synthesis of spirocyclopropanyl-pyrazolones. acs.orgacs.org This method involves a formal [2+1] annulation reaction of arylidene/alkylidine-pyrazolones with in situ-generated pyridinium ylides. acs.orgacs.org The reaction exhibits broad functional group tolerance and can be performed on a gram scale. acs.org

Multicomponent reactions involving the in situ formation of pyridinium ylides and their reaction partners are also a powerful strategy. spbu.ru These reactions allow for the efficient construction of complex heterocyclic scaffolds in a single pot. researchgate.net

N-Amino Pyridinium Salt Intermediates in Pyrrol-1-ylmethyl Pyridine Derivatization

N-amino pyridinium salts serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.netrsc.org These salts, which can be prepared through several methods including the electrophilic amination of pyridine derivatives, condensation of pyrylium (B1242799) salts with hydrazines, or modification of existing N-aminopyridinium reagents, offer a reactive platform for further chemical transformations. nih.gov For instance, the reaction of pyridine with reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) yields the corresponding N-aminopyridinium salts. nih.gov

These intermediates can then undergo reactions to form the pyrrole ring. One notable application is their use as precursors for N-centered radicals. acs.orgsciencemadness.org Through single electron transfer reduction, N-aminopyridinium salts can cleanly generate amidyl radicals, which can then participate in direct C-H amination of arenes and heteroarenes under mild photoredox catalysis conditions. acs.orgsciencemadness.org This approach provides a pathway to synthesize N-substituted pyrroles and other related heterocycles. While direct synthesis of this compound using this specific intermediate is not extensively detailed in the provided results, the underlying reactivity of N-aminopyridinium salts in forming N-substituted heterocycles suggests its potential as a synthetic route.

Metal-Catalyzed Synthetic Pathways for Pyrrole-Pyridine Derivatives

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective methods for constructing complex molecules like pyrrole-pyridine derivatives. acs.org Catalysts based on metals such as palladium, rhodium, copper, and manganese have been instrumental in developing synthetic routes to these scaffolds. acs.orgorganic-chemistry.orgacs.org

Cross-coupling reactions, particularly those catalyzed by palladium, have become a primary tool for assembling pyrrole-pyridine frameworks. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. thieme-connect.comnih.gov For instance, 2-aryl-6-pyrrolylpyridines can be synthesized in excellent yields by the Suzuki cross-coupling of 2-bromo-6-pyrrolylpyridine with various arylboronic acids. thieme-connect.com Similarly, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. mdpi.comnih.gov

The choice of catalyst and ligands is crucial for the success of these reactions. For example, the use of the RuPhos ligand has been found to be effective in certain Buchwald-Hartwig aminations of pyrrolopyridine systems. mdpi.com The Sonogashira coupling, another palladium-catalyzed reaction, allows for the connection of terminal alkynes with aryl or vinyl halides and has also been utilized in the synthesis of functionalized pyrroles. mdpi.com

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Pyrrole-Pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Reference |

| 2-Bromo-6-pyrrolylpyridine | Arylboronic acids | Pd catalyst | 2-Aryl-6-pyrrolylpyridines | thieme-connect.com |

| 2-Iodo-4-chloropyrrolopyridine | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-4-chloropyrrolopyridine | nih.gov |

| 4-Chloro-2-aryl-pyrrolopyridine | Secondary amine | Pd(OAc)₂/RuPhos | 2-Aryl-4-aminopyrrolopyridine | mdpi.com |

| Pyrrole | 1-Halobutadiyne | K₂CO₃ (milling) | Butadiynyl-substituted pyrrole | mdpi.com |

The hydrogenation of the pyridine ring within a pyrrole-pyridine scaffold is a key transformation for accessing saturated piperidine (B6355638) derivatives, which are prevalent in many biologically active compounds. nih.govliverpool.ac.uk This reduction can be achieved using various catalytic systems under different conditions.

Heterogeneous catalysts like rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) have proven effective for the hydrogenation of pyridines. nih.govliverpool.ac.uk For example, an anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported rhodium cathode can hydrogenate a wide range of nitrogen-containing aromatic compounds, including pyridine and pyrrole, at ambient temperature and pressure. nih.govacs.org Rh₂O₃ has been used for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk

The reactivity of the pyridine ring towards hydrogenation can be influenced by its substitution and electronic properties. Protonation of the pyridine nitrogen, for instance by using pyridinium salts, can make the ring more susceptible to reduction. stackexchange.com Transfer hydrogenation, using formic acid/triethylamine as a hydrogen source and a rhodium catalyst, has been shown to efficiently reduce quaternary pyridinium salts to either piperidines or tetrahydropyridines, depending on the substitution pattern. liv.ac.uk

Table 2: Catalytic Systems for the Hydrogenation of Pyridine Moieties

| Substrate | Catalyst | Conditions | Product | Reference |

| Pyridine | Rh/C (cathode) | Ambient T/P, AEM electrolyzer | Piperidine | nih.gov |

| Functionalized Pyridines | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | Functionalized Piperidines | liverpool.ac.uk |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ | HCOOH/Et₃N, 40 °C | Piperidines/Tetrahydropyridines | liv.ac.uk |

| Pyrrole | Rh/KB (cathode) | Ambient T/P, AEM electrolyzer | Pyrrolidine | nih.govacs.org |

Derivatization Strategies for Functionalization of the this compound Scaffold

The functionalization of the pre-formed this compound scaffold is crucial for tuning its properties and exploring its structure-activity relationships. This can be achieved through various reactions targeting either the pyridine or the pyrrole ring, or by introducing new functional groups and linkers.

Both the pyridine and pyrrole rings within the this compound framework can undergo substitution reactions, although their reactivity profiles differ significantly. Pyrrole is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic substitution, with a preference for the C-2 position. aklectures.comnumberanalytics.comlibretexts.org In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles but more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. libretexts.orguoanbar.edu.iq

Electrophilic substitution on the pyrrole ring can be used to introduce a variety of functional groups. aklectures.com For the pyridine ring, electrophilic substitution requires harsh conditions and typically occurs at the C-3 position. libretexts.orguoanbar.edu.iq Nucleophilic substitution on the pyridine ring, however, is more facile. For instance, a chloro-substituted pyridine can undergo nucleophilic displacement by an amine, as demonstrated in the synthesis of N-(1H-pyrrol-1-yl)-4-pyridinamine from 4-chloropyridine (B1293800) and N-aminopyrrole. prepchem.com

A wide range of functional groups and linkers can be introduced onto the pyrrole-pyridine core to create a diverse library of derivatives. nih.govresearchgate.net This is often achieved by leveraging the reactivity of the heterocyclic rings or by modifying substituents already present on the scaffold.

For example, if the pyrrole-pyridine core contains a halogen atom, it can serve as a handle for cross-coupling reactions to introduce aryl, alkyl, or other functionalized moieties. nih.govthieme-connect.com Amine functionalities can be introduced through Buchwald-Hartwig amination or direct nucleophilic substitution. mdpi.comprepchem.com Carboxylic acid groups can be incorporated and further modified to form amides or esters. The synthesis of pyrrole-pyridine-based ligands often involves the strategic introduction of coordinating groups to enable the formation of metal complexes. nih.govbeilstein-journals.org The modification of substituents at various positions on the pyrrolo[3,4-c]pyridine scaffold has been explored to develop compounds with specific biological activities. mdpi.com

Coordination Chemistry of 4 1h Pyrrol 1 Ylmethyl Pyridine As a Ligand

Ligand Design Principles for Pyrrole-Pyridine Systems

The design of ligands incorporating both pyrrole (B145914) and pyridine (B92270) moieties is a strategic endeavor in coordination chemistry, aiming to harness the distinct electronic and structural characteristics of each heterocycle. Pyrrole, a five-membered aromatic ring, and pyridine, a six-membered aromatic heterocycle, offer different coordination capabilities. acs.orglibretexts.org Pyridine typically coordinates to a metal center through its nitrogen atom's lone pair, which lies in the plane of the ring, acting as a σ-donor. libretexts.orgstackexchange.com In contrast, the lone pair on the nitrogen of pyrrole is integral to its aromatic sextet, making it less available for simple σ-donation. libretexts.org However, deprotonation of the pyrrole N-H can lead to a pyrrolide anion, which can act as a potent ligand. nih.gov

The design of ligands like 4-(1H-pyrrol-1-ylmethyl)pyridine involves linking these two heterocyclic systems. This linkage creates a flexible bidentate or bridging ligand capable of coordinating to a single metal center or linking multiple metal centers. The methylene (B1212753) bridge between the pyrrole and pyridine rings provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. The electronic properties of the resulting complexes can be tuned by introducing substituents on either the pyrrole or pyridine rings. For instance, electron-donating groups can enhance the basicity and coordinating ability of the ligand. nih.gov

Formation of Metal-Pyrrol-1-ylmethyl Pyridine Complexes

The synthesis of metal complexes with this compound and related ligands has been achieved through various synthetic methodologies. nih.govresearchgate.net A common approach involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse stoichiometries and structures depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. For instance, the formation of both mono- and bis-ligated neptunium(IV) complexes with a substituted pyridine dipyrrolide ligand has been reported. nih.gov

The synthesis of related pyrrole-pyridine based ligands has been accomplished using methods such as the Suzuki coupling, which allows for the creation of C-C bonds between the heterocyclic rings. nih.govnih.gov While the direct synthesis of complexes with this compound itself is less documented in the provided search results, the principles of complex formation with analogous pyrrole-pyridine ligands are well-established. nih.govresearchgate.net

Coordination Modes and Geometries of Pyrrole-Pyridine Ligands

Ligands containing both pyrrole and pyridine units can adopt several coordination modes. The pyridine nitrogen typically acts as a standard σ-donor, forming a coordinate bond with the metal center. stackexchange.com The pyrrole moiety, particularly after deprotonation to the pyrrolide anion, can coordinate in an η⁵ fashion, similar to the cyclopentadienyl (B1206354) anion, or through the nitrogen atom in a σ-manner. stackexchange.com In the case of this compound, the most probable coordination is through the pyridine nitrogen. The pyrrole ring could potentially interact with the metal center, especially in its deprotonated form, leading to chelation.

The geometry of the resulting metal complexes is dictated by the coordination number and the electronic configuration of the metal ion. Transition metal pyridine complexes are known to adopt various geometries, including octahedral, tetrahedral, and square planar. wikipedia.org For example, with a ligand like this compound, a metal ion could potentially coordinate to two, four, or six ligand molecules, leading to linear, tetrahedral, or octahedral complexes, respectively. The flexibility of the methylene linker allows the pyridine and pyrrole rings to orient themselves to accommodate the steric and electronic requirements of the metal's coordination sphere. X-ray diffraction studies on related pyrrole-pyridine complexes have revealed interesting crystal structures, including chain-like networks formed through intermolecular hydrogen bonds. nih.govbeilstein-journals.org

Table 1: Coordination Geometries of Representative Metal-Pyridine Complexes

| Metal Ion | Coordination Number | Geometry | Example Complex Type |

| Cu(I) | 4 | Tetrahedral | [Cu(py)₄]⁺ |

| Ni(II) | 4 | Square Planar / Tetrahedral | [Ni(py)₄]²⁺ |

| Pd(II) | 4 | Square Planar | [Pd(py)₄]²⁺ |

| Pt(II) | 4 | Square Planar | [Pt(py)₄]²⁺ |

| Au(III) | 4 | Square Planar | [Au(py)₄]³⁺ |

| Ti(III), Cr(III), Rh(III), Ir(III) | 6 | Octahedral | [MCl₃(py)₃] |

This table, based on general knowledge of pyridine coordination chemistry wikipedia.org, illustrates potential geometries that could be adopted by complexes of this compound.

Metal Ion Selectivity and Binding Affinity

Studies on related systems, such as imidazo[4,5-b]pyridine-based molecules, have shown distinct binding behaviors with different metal ions. For instance, these ligands exhibit high affinity and selectivity for Zn(II) and Cu(II), forming stable complexes, while showing weaker interactions with Ca(II) and Mg(II). nih.govmdpi.com This selectivity is attributed to the electronic structure of the ligands and the coordination preferences of the metal ions. mdpi.com The binding affinity can be quantified by determining the stability constants of the metal-ligand complexes. Computational methods, such as Density Functional Theory (DFT), can provide insights into the binding energies and preferred coordination sites. nih.govmdpi.com For this compound, the pyridine nitrogen would be the primary binding site for a wide range of metal ions. The affinity would be influenced by the basicity of the pyridine nitrogen and the Lewis acidity of the metal ion.

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds provides valuable information about their electronic structure and redox properties. Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of these complexes. The redox potentials of metal complexes are sensitive to the nature of the ligand.

For complexes involving pyrrole-pyridine type ligands, the electrochemical properties can be influenced by both the metal center and the ligand. The ligand can undergo redox reactions, and the metal center can exist in different oxidation states. The coordination of the ligand to the metal can shift the redox potentials of both the metal and the ligand. For example, in hypervalent pyridine-dipyrrolide bismuth complexes, cyclic voltammetry measurements have shown that substituents on the ligand influence the HOMO and LUMO energies. researchgate.net Similarly, the electrochemical properties of actinide complexes with pyridine dipyrrolide ligands have been investigated, demonstrating the role of the ligand in stabilizing different oxidation states of the metal. nih.gov The redox properties of ruthenium complexes with pyridylimidazole ligands have also been shown to be significantly affected by the protonation state of the ligand. nsf.gov

Photophysical and Photochemical Behavior of Metal Complexes

The photophysical and photochemical properties of metal complexes are of great interest due to their potential applications in areas such as light-emitting devices, sensors, and photocatalysis. The absorption and emission of light by these complexes are governed by electronic transitions between molecular orbitals.

Metal complexes with ligands containing aromatic heterocycles like pyrrole and pyridine often exhibit interesting photophysical behavior. researchgate.net These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. researchgate.netresearchgate.net The nature of the lowest energy excited state determines the photophysical properties, such as the emission wavelength, quantum yield, and lifetime.

For instance, Zr(IV) complexes with pyrrolide-based tetradentate Schiff base ligands have been shown to exhibit efficient and long-lived photoluminescence. nih.gov The photophysical properties of these complexes are highly dependent on the ligand architecture. nih.gov Similarly, the emission color of iridium complexes can be tuned by the choice of ancillary ligands. researchgate.net In the context of this compound complexes, the absorption of light would likely involve transitions to excited states with significant contributions from the pyridine and pyrrole π-systems. The emission properties would depend on the nature of the metal ion and the specific coordination environment. The flexible linkage in this compound could lead to non-radiative decay pathways, potentially quenching luminescence, but could also allow for the formation of exciplexes or other emissive species.

Supramolecular Chemistry and Noncovalent Interactions of 4 1h Pyrrol 1 Ylmethyl Pyridine

Aggregation Phenomena and Molecular Recognition in Solution

In aqueous solutions, 4-(1H-pyrrol-1-yl)pyridine demonstrates a notable tendency to form molecular aggregates. This behavior is driven by a combination of noncovalent interactions that lead to the spontaneous organization of individual molecules into larger, ordered structures. This aggregation is central to its utility in molecular recognition and sensing applications.

Role of Planar Conjugated Systems in π-Stacking Interactions

The structure of 4-(1H-pyrrol-1-yl)pyridine, which features both a pyrrole (B145914) and a pyridine (B92270) ring, creates a planar, conjugated electron system. This planarity is a key factor in its aggregation behavior. In aqueous environments, these planar aromatic systems engage in π-stacking interactions with neighboring molecules to minimize unfavorable interactions with water. This type of noncovalent interaction involves the face-to-face stacking of the aromatic rings, driven by a combination of electrostatic and van der Waals forces. The formation of these π-stacked aggregates is a dominant feature of 4-(1H-pyrrol-1-yl)pyridine in solution and is fundamental to its subsequent chemical behavior.

Self-Assembly Processes and Aggregate Formation

The self-assembly of 4-(1H-pyrrol-1-yl)pyridine in aqueous solution is a spontaneous process leading to the formation of distinct molecular aggregates. The mechanism of sensing for this compound is believed to be linked to changes in the degree of this aggregation. Intermolecular electronic transitions are affected by the extent of π-stacking within these aggregates, which can be altered by the presence of specific analytes. The existence and nature of these aggregates have been investigated using techniques such as dynamic light scattering (DLS) and the Tyndall effect, which confirm the presence of nanoparticle-sized assemblies in solution.

Anion Sensing and Chemodosimeter Applications based on Supramolecular Interactions

The supramolecular aggregates of 4-(1H-pyrrol-1-yl)pyridine have been found to be highly effective in the selective detection of certain anions, functioning as a chemodosimeter. A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with the analyte, resulting in a measurable signal.

Sensing Mechanisms and Interaction Studies

Research has demonstrated that 4-(1H-pyrrol-1-yl)pyridine acts as a highly sensitive and selective supramolecular chemodosimeter for nitrite (B80452) ions (NO₂⁻) in aqueous solutions. The sensing mechanism is not based on a simple host-guest interaction but rather involves changes within the supramolecular aggregate system upon interaction with the nitrite anion. This interaction leads to a distinct and rapid colorimetric change from yellow to pink, which can be observed with the naked eye. This system is highly selective for nitrite, showing no significant interference from a wide range of other common competing anions, even when they are present in large excess.

The performance of 4-(1H-pyrrol-1-yl)pyridine as a nitrite sensor is summarized in the table below.

| Analyte | Limit of Detection (LOD) | Observable Change | Competing Anions Tested |

| Nitrite (NO₂⁻) | 0.330 ppm | Color change (yellow to pink) | SO₃²⁻, NO₃⁻, PO₄³⁻, SO₄²⁻, Cl⁻, F⁻, I⁻, Br⁻, AcO⁻, CN⁻ |

Structural Modifications Affecting Supramolecular Systems

To further understand the unique sensing mechanism, derivatives of 4-(1H-pyrrol-1-yl)pyridine have been synthesized and studied. Specifically, the introduction of methyl groups to the pyrrole ring, creating 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, has provided insight into how structural changes affect the supramolecular assembly and its sensing properties.

These methylated derivatives were also found to be effective sensors for nitrite ions, although with slightly different detection limits compared to the parent compound. The modifications to the molecular structure influence the size and characteristics of the supramolecular aggregates, which in turn affects their interaction with the target anion. The data suggests that while the fundamental sensing ability is retained, the sensitivity can be tuned through structural modifications.

The table below compares the detection limits of the parent compound and its methylated derivatives.

| Compound | Limit of Detection (LOD) for Nitrite |

| 4-(1H-pyrrol-1-yl)pyridine | 0.330 ppm |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | 1.06 ppm |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | 1.05 ppm |

Halogen Bonding Interactions in Co-Crystallization

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a neutral or anionic Lewis base. This interaction, analogous to hydrogen bonding, has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The strength and directionality of halogen bonds make them highly effective in controlling the assembly of molecules in the solid state to form co-crystals with desired structures and properties.

However, based on the established principles of halogen bonding, it can be postulated that 4-(1H-pyrrol-1-ylmethyl)pyridine would form halogen bonds with suitable donor molecules. The pyridine nitrogen would act as the acceptor, and the resulting supramolecular synthons could be influenced by the steric and electronic properties of the pyrrole-methyl substituent. The flexibility of the methylene (B1212753) linker could also play a role in the packing of the molecules in the crystal lattice. Further experimental studies, such as single-crystal X-ray diffraction, would be necessary to fully elucidate the nature and geometry of these interactions for this specific compound.

Design of Artificial Molecular Receptors for Anions

The design and synthesis of artificial receptors capable of selectively binding specific anions is a significant area of research in supramolecular chemistry. Anion recognition plays a crucial role in various biological, chemical, and environmental processes. Pyrrole moieties are frequently incorporated into the design of anion receptors due to the ability of the N-H proton to act as a hydrogen bond donor.

While the direct application of this compound in the design of artificial molecular receptors for anions has not been extensively documented, the closely related compound, 4-(pyrrol-1-yl)pyridine, has been investigated for its anion sensing capabilities. This parent compound, lacking the methylene bridge, has been shown to act as a supramolecular chemodosimeter for nitrite ions in aqueous solutions, with detection possible by the naked eye. The sensing mechanism is believed to involve changes in the supramolecular aggregation of the compound upon interaction with the anion.

These findings for a structurally similar molecule highlight the potential of the pyrrole-pyridine scaffold in anion recognition. For this compound, the methylene spacer would introduce greater conformational flexibility, which could be exploited in the design of receptors with specific binding cavities for target anions. The design of such receptors would involve positioning the pyrrole N-H group in a pre-organized geometry to facilitate effective hydrogen bonding with the guest anion.

Catalytic Applications and Design Considerations for 4 1h Pyrrol 1 Ylmethyl Pyridine Derivatives

Ligand Role in Metal-Catalyzed Reactions

There is no available research data on the use of 4-(1H-pyrrol-1-ylmethyl)pyridine or its derivatives as ligands in metal-catalyzed reactions. Scientific literature details the use of other, structurally different pyrrole-pyridine ligands, such as those where the two rings are directly connected (e.g., 4-(1H-pyrrol-1-yl)pyridine) or connected at different positions. However, studies describing the synthesis of metal complexes with this compound and their subsequent application in catalysis (e.g., cross-coupling, hydrogenation, oxidation) could not be located. Consequently, no data tables on reaction yields, turnover numbers, or substrate scope for this specific ligand in metal-catalyzed processes can be provided.

Organocatalytic Applications

No published studies were found that investigate the use of this compound or its derivatives as organocatalysts. The field of organocatalysis often employs chiral amines, phosphines, and other small organic molecules, including some pyridine (B92270) and pyrrole (B145914) structures. However, the specific compound this compound has not been identified as an organocatalyst in the reviewed literature for reactions such as asymmetric aldol reactions, Michael additions, or Diels-Alder reactions. Therefore, there are no research findings or data tables to present regarding its efficacy, enantioselectivity, or substrate scope in organocatalytic applications.

Mechanistic Aspects of Catalysis Mediated by Pyrrole-Pyridine Ligands

Given the absence of studies on the catalytic activity of this compound, there are correspondingly no mechanistic investigations into its role in any catalytic cycle. Mechanistic studies, which often involve techniques like kinetic analysis, computational modeling (DFT), and spectroscopic identification of intermediates, are contingent on the existence of an established catalytic system. Without reports of this compound being used as a catalyst or ligand in a catalytic reaction, no information on its coordination modes, the stability of its metal complexes, or its influence on reaction pathways is available.

Structure Activity Relationship Sar Studies and Chemical Interactions

Correlating Structural Modifications with Intrinsic Molecular Properties

Studies on the N-substitution of pyrrole (B145914) demonstrate that a wide variety of functional groups can be attached to the nitrogen atom with high regioselectivity. organic-chemistry.org This includes reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride, which proceed efficiently to yield N-substituted pyrroles. organic-chemistry.org This principle suggests that the pyridylmethyl group in 4-(1H-pyrrol-1-ylmethyl)pyridine can be readily replaced or modified. For instance, altering the substitution pattern on the pyridine (B92270) ring or changing the length and nature of the linker would directly impact the molecule's polarity, lipophilicity, and geometric shape.

Furthermore, research on related structures like N-benzyl pyridinium (B92312) derivatives shows that substituents on the benzyl (B1604629) and pyridinium rings drastically affect their biological activity. nih.govresearchgate.net By analogy, introducing substituents onto either the pyrrole or pyridine ring of this compound would be expected to modulate its properties. For example, adding electron-withdrawing or electron-donating groups could change the pKa of the pyridine nitrogen and the nucleophilicity of the pyrrole ring, thereby influencing how the molecule interacts with other chemical species. The flexibility of the methylene (B1212753) bridge allows the two heterocyclic rings to adopt various spatial orientations, a feature that is absent in more rigid, directly-linked pyrrole-pyridine systems. nih.gov

Computational Approaches to Structure-Interaction Relationships (e.g., Molecular Docking for Ligand-Target Interactions)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule like this compound and a biological target. These in silico techniques can provide valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding further experimental studies.

A pertinent example can be found in the computational analysis of N-benzyl pyridinium-curcumin derivatives designed as acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net In these studies, molecular docking was employed to understand how the synthesized compounds fit into the active site of the AChE enzyme. The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For the most potent compounds, the docking poses showed that the pyridinium moiety and other parts of the molecule occupied specific pockets within the enzyme's binding gorge, explaining their high inhibitory activity. nih.govresearchgate.net

This same methodology could be applied to this compound and its analogues. A hypothetical docking study would involve placing the molecule into the binding site of a selected target protein. The simulation would then calculate the most favorable binding pose and estimate the binding energy. Analysis of this pose could reveal specific interactions, such as the pyridine nitrogen acting as a hydrogen bond acceptor or the pyrrole ring engaging in π-π stacking with aromatic amino acid residues of the target.

Table 1: Example of Molecular Docking Insights for a Structurally Related Compound

The following table summarizes findings for a potent AChE inhibitor, compound 7f (an N-benzyl pyridinium derivative), which serves as an exemplar for the type of data obtained from molecular docking studies. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Key Interactions Observed in Docking |

|---|---|---|---|

| Compound 7f (N-benzyl pyridinium derivative) | Acetylcholinesterase (AChE) | 7.5 ± 0.19 nM | - Cation-π interaction with Trp84

|

Rational Design of Pyrrole-Pyridine Scaffolds for Specific Chemical Interactions

The pyrrole-pyridine motif is a versatile scaffold used in the rational design of molecules with specific, targeted functions. By combining computational insights with SAR data, chemists can strategically modify the scaffold to enhance its affinity and selectivity for a particular biological target. rsc.org This approach is central to modern drug discovery and materials science. chemscene.com

The design of novel inhibitors often starts with a known molecular scaffold. For example, researchers have rationally designed libraries of N-benzylpyridinium-based compounds to act as potent AChE inhibitors for potential use in Alzheimer's disease treatment. nih.govresearchgate.net Similarly, pyrrole-aminopyrimidine ensembles have been synthesized with the goal of creating cancer therapeutics. nih.gov In another instance, imidazole (B134444) derivatives featuring a pyridine ring were synthesized as potential inhibitors of p38 mitogen-activated protein kinase, based on the known pharmacophore requirements of the enzyme. nih.gov

The process of rational design for a molecule like this compound would involve:

Identifying a Target: Selecting a protein or other macromolecule where the pyrrole-pyridine scaffold is likely to bind.

Computational Modeling: Using docking or other in silico methods to predict how the parent molecule interacts with the target.

SAR Hypothesis: Formulating hypotheses about which modifications would improve binding. For example, adding a hydroxyl group to the pyridine ring might introduce a new hydrogen bond, increasing affinity.

Synthesis and Evaluation: Synthesizing the designed analogues and testing their activity in relevant assays.

This iterative cycle of design, synthesis, and testing is the foundation of rational drug discovery and can be applied to develop derivatives of this compound for a multitude of specific chemical applications.

Table 2: Examples of Rationally Designed Pyrrole-Pyridine and Related Scaffolds

This table showcases various molecular scaffolds containing pyrrole and/or pyridine rings that have been rationally designed for specific biological targets.

| Scaffold | Designed Target/Application | Design Principle | Reference |

|---|---|---|---|

| N-Benzyl Pyridinium Derivatives | Acetylcholinesterase (AChE) Inhibition | Combining pyridinium and other moieties to interact with the AChE active site. | nih.gov, researchgate.net |

| Pyrrole-Aminopyrimidine Ensembles | Anticancer Agents | Construction of the aminopyrimidine ring onto a pyrrole base to target cancer-related pathways. | nih.gov |

| 2-Alkylsulfanylimidazoles with Pyridine Ring | p38 MAP Kinase Inhibition | Nucleophilic substitution to create a structure that fits the kinase active site. | nih.gov |

Potential Applications in Materials Science

Role of Pyrrole-Pyridine Systems in Organic Materials Development

Pyrrole (B145914) and pyridine (B92270) are fundamental heterocyclic compounds that serve as essential building blocks in the synthesis of a wide array of organic materials. numberanalytics.comnih.gov Pyrrole, an electron-rich aromatic heterocycle, is known for its excellent electron-donating properties and high electrical conductivity. researchgate.net These characteristics have led to its incorporation into various organic semiconducting materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org The electron-rich nature of the pyrrole ring makes it a key component in many biologically active compounds and functional materials. numberanalytics.comrsc.org

Pyridine, on the other hand, is an electron-deficient heterocycle that can act as a proton acceptor. nih.gov The combination of these two distinct electronic systems within a single molecule, as seen in pyrrole-pyridine derivatives, offers a versatile platform for creating materials with tailored electronic and optical properties. This has spurred interest in their use in coordination chemistry, supramolecular chemistry, and the development of novel fluorophores.

The synthesis of polysubstituted (hetero)aromatic compounds is crucial for various fields, including pharmaceuticals and materials science. acs.org Pyrrole-containing compounds are considered a potential source of biologically active molecules with advantageous properties. rsc.org The ability to functionalize the pyrrole ring allows for the creation of more active compounds. rsc.org Recent advancements include electrochemical methods for single-carbon insertion into pyrrole derivatives to produce polysubstituted pyridine derivatives, further expanding the library of available pyrrole-pyridine based structures for materials development. acs.org

The structural flexibility of porphyrin macrocycles, which are composed of four modified pyrrole subunits, allows them to adopt both planar and nonplanar conformations. acs.org This conformational flexibility, influenced by factors like axial ligation and the surrounding environment, affects their physicochemical characteristics, including oxidation-reduction potentials and UV-visible absorption, which are critical for their application in materials. acs.org

Application in Advanced Sensor Development

The distinct chemical properties of the pyrrole and pyridine moieties in 4-(1H-pyrrol-1-ylmethyl)pyridine and related structures make them highly effective in the development of advanced chemical sensors. These systems can be designed to detect specific ions and molecules through various mechanisms, including colorimetric and electrochemical changes.

A notable application is the use of 4-(pyrrol-1-yl)pyridine as a colorimetric chemodosimeter for the detection of nitrite (B80452) ions in aqueous solutions. nih.govmdpi.com This system exhibits a distinct color change from yellow to pink in the presence of nitrite, allowing for simple "naked eye" detection. nih.gov The sensor demonstrates high selectivity for nitrite even in the presence of a large excess of other competing anions. nih.govresearchgate.net Research has shown that the sensing mechanism is based on changes in the supramolecular aggregation of the 4-(pyrrol-1-yl)pyridine molecules upon interaction with the nitrite anion. nih.govresearchgate.net

Derivatives of 4-(pyrrol-1-yl)pyridine, such as 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, have also been investigated for their anion-sensing properties. mdpi.comresearchgate.net While they also act as effective sensors for nitrite ions, their limits of detection are slightly higher than the parent compound. researchgate.net The methylated derivatives influence the size of the supramolecular system, providing further insight into the unique sensing mechanism. mdpi.comresearchgate.net

The development of such chemosensors is of significant importance due to the detrimental effects of contaminants like nitrite on the environment and human health. nih.gov The ability to rapidly and selectively detect these ions at low concentrations is a key advantage of these pyrrole-pyridine based systems.

Table 1: Comparison of Nitrite Detection Limits for Pyrrole-Pyridine Derivatives

| Compound | Limit of Detection (ppm) |

| 4-(pyrrol-1-yl)pyridine | 0.330 (±0.09) nih.gov |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | 1.06 researchgate.net |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | 1.05 researchgate.net |

Photonic Organic-Based Materials

The unique photophysical properties of pyrrole and its derivatives have positioned them as valuable components in the creation of photonic and optoelectronic materials. nih.gov These materials find applications in areas such as fluorescence imaging, photoacoustic imaging, and as photosensitizers. nih.gov Porphyrins, which are composed of pyrrole subunits, possess high absorbance and strong fluorescence, making them particularly useful in these applications. nih.gov

Pyrrole-based materials are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The electron-donating nature of the pyrrole ring contributes to the desirable electronic properties of these materials. researchgate.net While challenges in synthesis and stability have historically limited their application in organic electronics, recent advancements and computational modeling have opened up new avenues for creating stable pyrrole-containing materials without compromising their inherent electronic characteristics. acs.org

The combination of pyrrole with other aromatic systems, such as pyridine, can lead to the development of chromophores with interesting optical properties. The interaction between the electron-rich pyrrole and electron-deficient pyridine can result in intramolecular charge transfer, which is a key characteristic for nonlinear optical (NPO) materials. While specific studies on the photonic applications of this compound are not extensively detailed in the provided search results, the general principles of pyrrole-pyridine systems suggest their potential in this area. The ability to tune the electronic properties through chemical modification makes them promising candidates for the design of new photonic materials.

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies for Enhanced Structural Complexity

The future of 4-(1H-pyrrol-1-ylmethyl)pyridine chemistry is intrinsically linked to the development of more sophisticated synthetic strategies. While foundational methods for creating the pyrrole-pyridine linkage are established, the next wave of research will focus on methodologies that allow for the precise installation of functional groups and the construction of more elaborate, three-dimensional architectures.

Emerging trends in organic synthesis, such as C-H activation, photocatalysis, and flow chemistry, are expected to be pivotal. These techniques offer pathways to derivatives of this compound that are currently difficult to access. For instance, late-stage functionalization via C-H activation could enable the direct modification of the pyrrole (B145914) and pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials and thus streamlining the synthesis of diverse compound libraries.

Furthermore, the development of stereoselective synthetic routes will be crucial for applications in medicinal chemistry and catalysis, where chirality can dictate biological activity or the outcome of a chemical transformation. The methylene (B1212753) bridge in this compound provides a point of flexibility that can be exploited in the design of chiral ligands and catalysts.

Future synthetic endeavors will likely target the creation of multi-substituted derivatives with tailored electronic and steric properties. The insights gained from the synthesis of related, but different, pyrrole-pyridine structures, such as those achieved through Suzuki coupling to create linked bi- and tridentate ligand systems, can inform these new strategies. nih.govbeilstein-journals.org The synthesis of complex pyrrole-pyridine systems highlights the potential for creating a variety of structures with interesting properties. nih.govbeilstein-journals.org

Exploration of Novel Coordination Complexes and Supramolecular Assemblies

The nitrogen atoms in both the pyrrole and pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org The pyridine nitrogen, with a pKa of its conjugate acid around 5.25, is a well-established coordinating site for a vast array of transition metals. wikipedia.org The flexible methylene linker allows the two aromatic rings to adopt various orientations, enabling the formation of both mononuclear complexes and more intricate polynuclear and supramolecular structures.

Future research will likely delve into the systematic exploration of coordination complexes with a wide range of metal ions, from transition metals to lanthanides. The resulting metal complexes could exhibit interesting photophysical, magnetic, and catalytic properties. For example, lanthanide complexes are renowned for their unique luminescent properties, which could be modulated by the specific substitution pattern on the this compound ligand. nih.gov The study of coordination compounds with related pyridine-based ligands has revealed the formation of diverse supramolecular assemblies, including layered structures and host-guest systems, stabilized by non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

The self-assembly of these coordination complexes into higher-order structures is another promising avenue of investigation. By tuning the reaction conditions and the substitution on the ligand, it may be possible to direct the formation of discrete molecular cages, one-dimensional chains, two-dimensional networks, and three-dimensional metal-organic frameworks (MOFs). Such materials could find applications in gas storage, separation, and heterogeneous catalysis. The role of anions and non-covalent interactions in directing the formation of these supramolecular architectures will be a key area of study. acs.org

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Copper(I) | Tetrahedral | Luminescent materials, Catalysis |

| Cobalt(II) | Octahedral, Tetrahedral | Magnetic materials, Catalysis |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Electrochemistry |

| Europium(III) | 8- or 9-coordinate | Luminescent probes, Bio-imaging |

| Zinc(II) | Tetrahedral | Sensing, Drug delivery |

Integration with Advanced Computational Design Principles for Predictive Chemistry

The synergy between experimental work and computational chemistry is set to accelerate the discovery and optimization of functional molecules based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of both the ligand and its metal complexes.

A significant future trend will be the use of computational screening to identify promising derivatives for specific applications. For example, by calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, it is possible to predict the electronic and photophysical properties of a series of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. This approach can save considerable time and resources compared to a purely experimental trial-and-error approach.

Molecular dynamics (MD) simulations will also play a crucial role in understanding the behavior of these molecules in complex environments, such as in solution or at interfaces. For supramolecular assemblies, MD can be used to study the dynamics of their formation and to predict their stability.

Furthermore, the development of machine learning models trained on experimental and computational data could lead to the creation of powerful predictive tools. These models could learn the complex relationships between the structure of a this compound derivative and its properties, enabling the rapid in silico design of new molecules with desired characteristics. The use of computational methods to understand and predict the properties of related heterocyclic systems is already an active area of research. researchgate.net

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics, solvent effects, and self-assembly processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or material properties. |

| Virtual Screening | In silico identification of promising derivatives from large virtual libraries. |

Q & A

Basic: What synthetic methodologies are recommended for 4-(1H-pyrrol-1-ylmethyl)pyridine, and how do reaction parameters affect yield and purity?

Answer:

The Suzuki–Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives with aromatic substituents. For example, a related compound, 4-(anthracen-9-yl)pyridine, was synthesized using 9-bromoanthracene and pyridin-4-ylboronic acid under palladium catalysis, achieving high crystallinity after purification via silica gel column chromatography . Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (toluene/ethanol), and temperature control (reflux conditions). Yield optimization requires careful stoichiometric balancing of boronic acid and halide precursors. Impurities from unreacted starting materials can be minimized using gradient elution during purification .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

Column chromatography on silica gel is widely used for purifying heteroaromatic compounds. For instance, 4-(anthracen-9-yl)pyridine was isolated with >95% purity using hexane/ethyl acetate gradients . For polar byproducts, reverse-phase HPLC with methanol/water mobile phases (as referenced in pharmaceutical analyses) provides enhanced resolution . Solvent evaporation under reduced pressure is critical for obtaining crystals suitable for X-ray diffraction, ensuring structural validation .

Advanced: How do substituent effects and molecular conformation influence intermolecular interactions in this compound crystals?

Answer:

X-ray crystallography of analogous compounds reveals that substituents dictate packing motifs. In 4-(anthracen-9-yl)pyridine, the anthracene group facilitates π-π stacking (interplanar distance: 3.6061 Å), while the pyridine ring engages in C–H⋯π interactions (H7⋯Cg distance: 2.7391 Å), forming 1D chains along the c-axis . For this compound, the pyrrole’s electron-rich nature may promote hydrogen bonding or dipole interactions, requiring single-crystal studies to confirm packing behavior .

Advanced: What spectroscopic and chromatographic methods validate the purity and electronic properties of this compound?

Answer:

- UV-Vis/Fluorescence Spectroscopy : Derivatives like carbazole-pyridine N-oxide salts show solvent-dependent λmax shifts (e.g., Δλ = 40 nm in polar vs. nonpolar solvents), attributable to excited-state dipole moments. Similar methods can probe this compound’s solvatochromism .

- HPLC : Use C18 columns with UV detection at 254 nm. A methanol/water (70:30) mobile phase resolves polar impurities, as demonstrated in pharmaceutical monographs .

Advanced: How can computational modeling predict the reactivity and supramolecular behavior of this compound?

Answer:

Density functional theory (DFT) calculations can optimize molecular geometry and predict frontier molecular orbitals. For carbazole-pyridine hybrids, DFT revealed charge-transfer transitions consistent with experimental spectra . Molecular dynamics simulations may further model crystal packing, leveraging force fields like AMBER to assess intermolecular forces (e.g., van der Waals, π-stacking) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Answer:

- Comparative Analysis : Replicate syntheses under varying conditions (e.g., catalyst, solvent) to identify yield-limiting steps. For example, Pd catalyst deactivation may explain low yields in cross-coupling reactions .

- Data Normalization : Standardize spectroscopic measurements (e.g., solvent polarity, concentration) to reconcile fluorescence intensity discrepancies, as demonstrated in solvent-effect studies .

Advanced: What are the stability profiles of this compound under different storage and reaction conditions?

Answer:

Pyridine derivatives are sensitive to light and moisture. Store under inert gas (N2) at –20°C to prevent oxidation. Thermal stability can be assessed via TGA/DSC; for example, lactone analogs decompose above 150°C . Reactivity with nucleophiles (e.g., in alkylation studies) should be monitored via <sup>1</sup>H NMR to detect side reactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.